

# N-Formyl Desloratadine mass spectrometry fragmentation pattern

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## Compound of Interest

Compound Name: *N-Formyl Desloratadine*

Cat. No.: *B601757*

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An Application Note on the Mass Spectrometry Fragmentation of **N-Formyl Desloratadine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Formyl Desloratadine** is a known impurity and potential metabolite of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine. The structural characterization and quantification of such minor components are critical for drug safety, quality control, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of pharmaceutical compounds and their related substances. This application note presents a proposed mass spectrometry fragmentation pattern for **N-Formyl Desloratadine** and a detailed protocol for its analysis.

## Molecular Structure and Mass Information

**N-Formyl Desloratadine** has the chemical formula  $C_{20}H_{19}ClN_2O$ .<sup>[1][2]</sup> Its monoisotopic mass is 338.1185909 Da.<sup>[2]</sup> In positive ion electrospray ionization (ESI) mass spectrometry, it is expected to be readily observed as the protonated molecule,  $[M+H]^+$ , at an  $m/z$  of approximately 339.1258.

## Proposed Mass Spectrometry Fragmentation Pattern

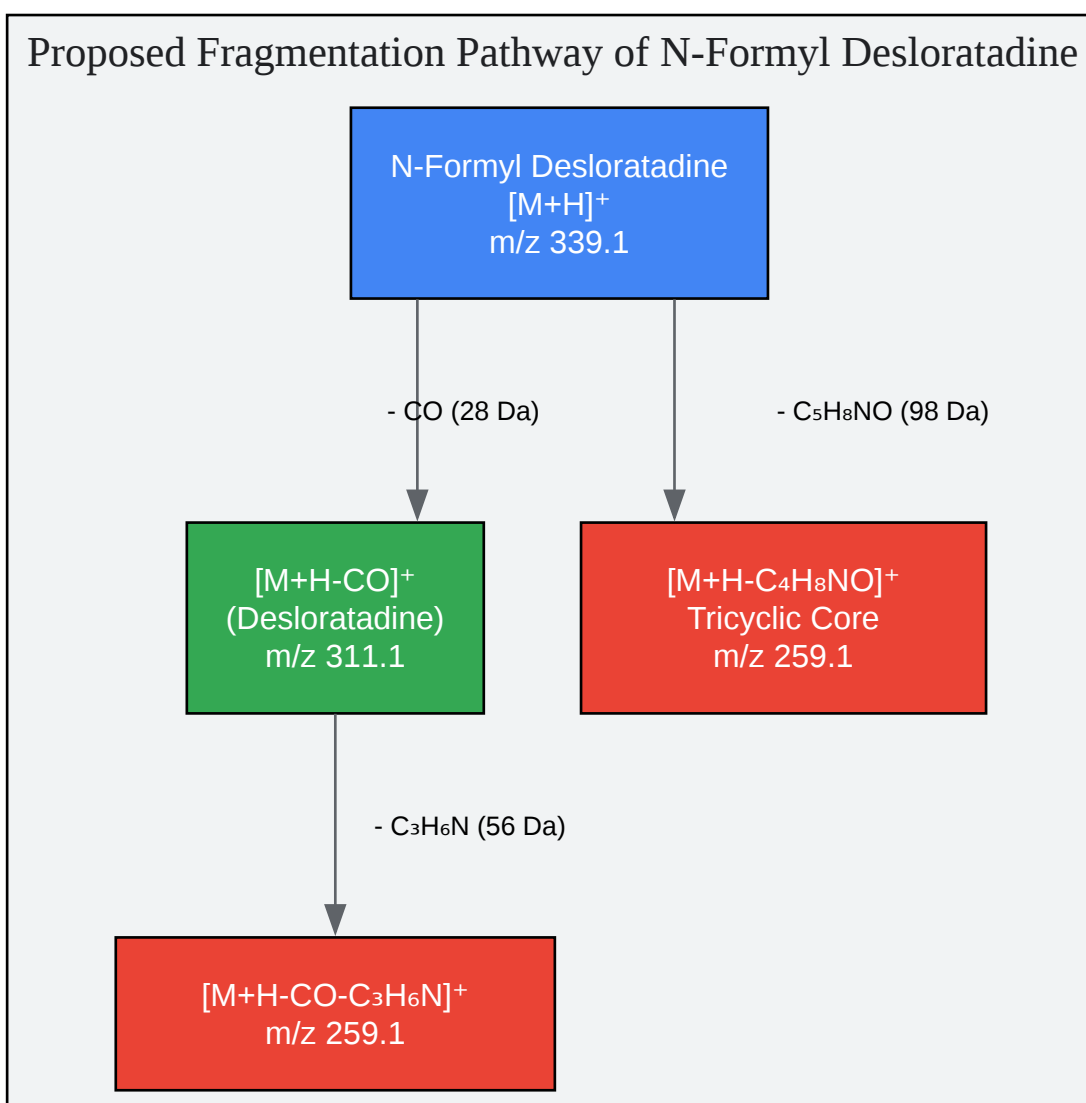
While specific experimental fragmentation data for **N-Formyl Desloratadine** is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation of Desloratadine and related analogs.<sup>[3][4][5]</sup> The fragmentation is expected to be initiated by cleavage events around the piperidine ring and the formyl group.

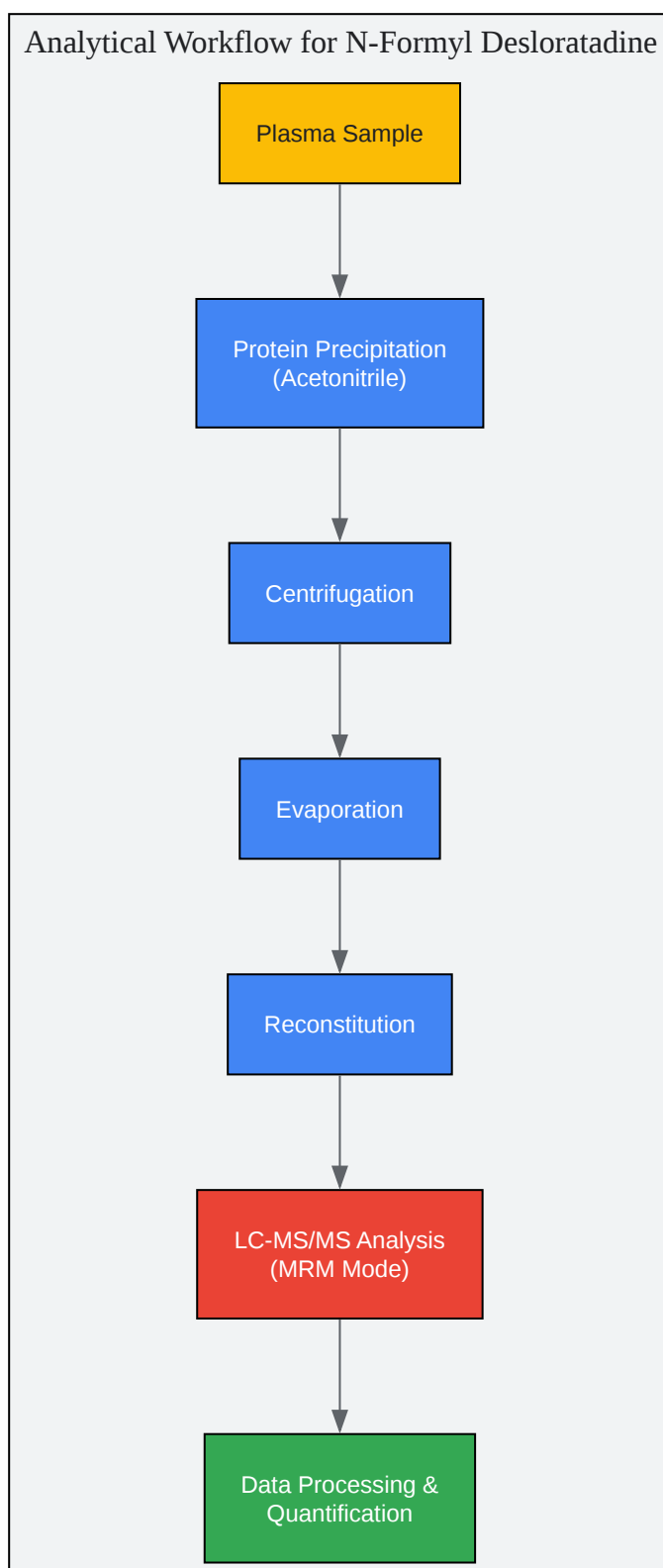
The protonated molecule ( $[M+H]^+$  at  $m/z$  339.1) is anticipated to undergo several key fragmentation reactions:

- **Loss of the Formyl Group:** A primary fragmentation pathway is the neutral loss of carbon monoxide (CO) from the formyl group, resulting in a fragment ion that is structurally equivalent to protonated Desloratadine at  $m/z$  311.1.
- **Cleavage of the Piperidine Ring:** Following the initial loss or independently, the molecule can undergo cleavage of the piperidine ring. A characteristic fragment of Desloratadine is observed at  $m/z$  259.1, which corresponds to the tricyclic core.<sup>[3][4]</sup> This fragment is also expected to be a major product ion for **N-Formyl Desloratadine**.
- **Fragmentation of the Tricyclic Core:** Further fragmentation of the tricyclic core can lead to smaller product ions, providing additional structural confirmation.

The proposed fragmentation pathway is visualized in the diagram below.

## Proposed Fragmentation Pathway of N-Formyl Desloratadine





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